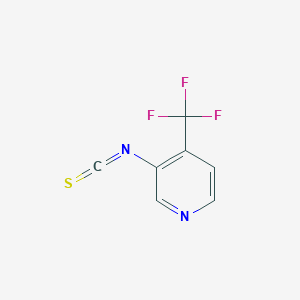
3-Isothiocyanato-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isothiocyanato-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S It is characterized by the presence of an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF3) attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-4-(trifluoromethyl)pyridine typically involves the introduction of the isothiocyanate group to a pyridine derivative. One common method is the reaction of 4-(trifluoromethyl)pyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:
4-(trifluoromethyl)pyridine+CSCl2+Et3N→this compound+Et3N⋅HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
3-Isothiocyanato-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases, and are often conducted under reflux conditions.
Oxidation and reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Nucleophilic substitution: Thioureas, carbamates, and dithiocarbamates.
Cyclization: Various heterocyclic compounds.
Oxidation and reduction: Oxidized or reduced pyridine derivatives.
科学的研究の応用
3-Isothiocyanato-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Isothiocyanato-4-(trifluoromethyl)pyridine is largely dependent on its chemical reactivity. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
3-Isothiocyanato-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Isothiocyanato-4-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Lacks the isothiocyanate group but contains the trifluoromethyl group.
Uniqueness
3-Isothiocyanato-4-(trifluoromethyl)pyridine is unique due to the presence of both the isothiocyanate and trifluoromethyl groups
特性
分子式 |
C7H3F3N2S |
|---|---|
分子量 |
204.17 g/mol |
IUPAC名 |
3-isothiocyanato-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H |
InChIキー |
ANXBJXUPNMSYCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(F)(F)F)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


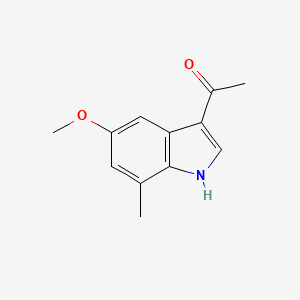
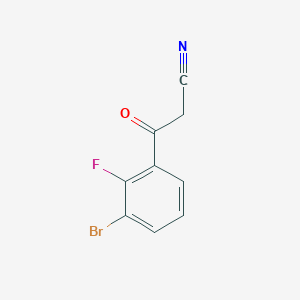
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)

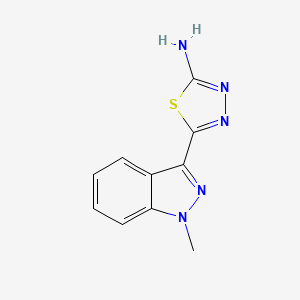
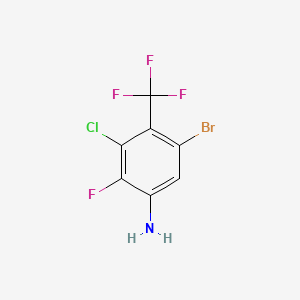

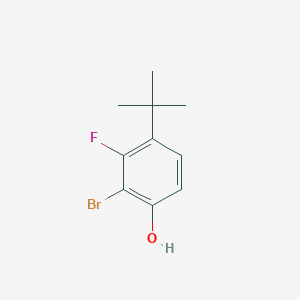
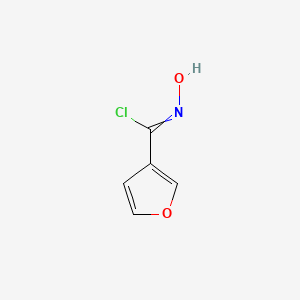
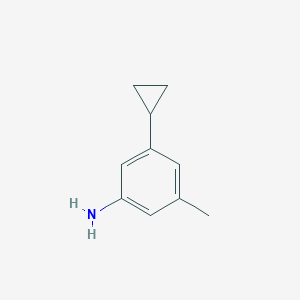
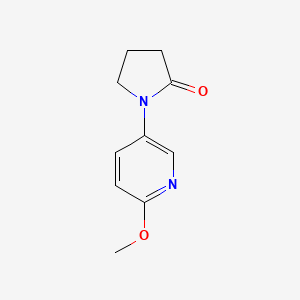
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)

![2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)
